molecular formula C22H19NO3 B3521713 methyl 3-[(diphenylacetyl)amino]benzoate

methyl 3-[(diphenylacetyl)amino]benzoate

Cat. No.: B3521713
M. Wt: 345.4 g/mol
InChI Key: IMHZWGDLJSFJCJ-UHFFFAOYSA-N
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Description

Methyl 3-[(diphenylacetyl)amino]benzoate: is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a diphenylacetyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 3-[(diphenylacetyl)amino]benzoate typically begins with commercially available starting materials such as methyl 3-aminobenzoate and diphenylacetyl chloride.

    Reaction Conditions: The reaction involves the acylation of methyl 3-aminobenzoate with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[(diphenylacetyl)amino]benzoate can undergo oxidation reactions, particularly at the benzylic positions of the diphenylacetyl group.

    Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

    Substitution: The amino group on the benzoate ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 3-[(diphenylacetyl)amino]benzoate can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

    Pharmaceuticals: This compound could be explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Biochemical Research: It may be used in studies involving enzyme inhibition or receptor binding.

Industry:

    Materials Science: this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(diphenylacetyl)amino]benzoate would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The diphenylacetyl group could play a role in binding to hydrophobic pockets, while the amino group might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

    Methyl 3-aminobenzoate: A simpler analog lacking the diphenylacetyl group.

    Diphenylacetic acid: Contains the diphenylacetyl moiety but lacks the benzoate ester structure.

    Methyl 4-aminobenzoate: Similar structure but with the amino group in a different position on the benzoate ring.

Uniqueness: Methyl 3-[(diphenylacetyl)amino]benzoate is unique due to the combination of the diphenylacetyl group and the benzoate ester, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

methyl 3-[(2,2-diphenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-26-22(25)18-13-8-14-19(15-18)23-21(24)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZWGDLJSFJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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